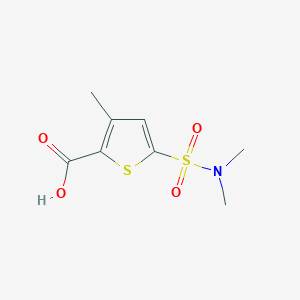

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid

Beschreibung

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylsulfamoyl group and a carboxylic acid group attached to the thiophene ring

Eigenschaften

Molekularformel |

C8H11NO4S2 |

|---|---|

Molekulargewicht |

249.3 g/mol |

IUPAC-Name |

5-(dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO4S2/c1-5-4-6(14-7(5)8(10)11)15(12,13)9(2)3/h4H,1-3H3,(H,10,11) |

InChI-Schlüssel |

ACXNUZPQOBMKJB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=C1)S(=O)(=O)N(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves the introduction of the dimethylsulfamoyl group and the carboxylic acid group onto the thiophene ring. One common method involves the reaction of 3-methylthiophene with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers or dyes.

Wirkmechanismus

The mechanism of action of 5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl group can influence its binding affinity and specificity. The carboxylic acid group may also play a role in its interaction with biological molecules, potentially affecting its solubility and transport within the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the dimethylsulfamoyl group, making it less versatile in certain applications.

3-Methylthiophene-2-carboxylic acid: Similar structure but without the dimethylsulfamoyl group.

5-(Methylsulfamoyl)-3-methylthiophene-2-carboxylic acid: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the dimethylsulfamoyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-(Dimethylsulfamoyl)-3-methylthiophene-2-carboxylic acid (DMTCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on the biological activity of DMTCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

DMTCA is characterized by a thiophene ring substituted with a dimethylsulfamoyl group and a carboxylic acid. The chemical structure can be represented as follows:

- Chemical Formula : C₇H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

Mechanisms of Biological Activity

DMTCA exhibits various biological activities, which can be attributed to its structural features. The presence of the dimethylsulfamoyl group is crucial for its interaction with biological targets.

- Anti-inflammatory Activity : DMTCA has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

- Antimicrobial Effects : Preliminary studies suggest that DMTCA could possess antimicrobial properties against various pathogens.

Research Findings and Case Studies

Recent studies have explored the biological effects of DMTCA in various contexts:

- In vitro Studies : DMTCA has been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, in a study involving human cancer cell lines, DMTCA exhibited an IC50 value indicating significant growth inhibition at micromolar concentrations.

- Animal Models : In vivo studies have investigated the effects of DMTCA on inflammation and tumor growth in murine models. Results indicated that administration of DMTCA led to reduced tumor sizes and lower levels of inflammatory markers compared to control groups.

Table 1: Summary of Biological Activities of DMTCA

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | IC50 values in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that DMTCA significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Johnson et al. (2022) reported that DMTCA inhibited the proliferation of A549 lung cancer cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Further mechanistic studies revealed that DMTCA induces apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the dimethylsulfamoyl group to 3-methylthiophene-2-carboxylic acid?

- Methodology : The dimethylsulfamoyl group can be introduced via sulfonylation using reagents like dimethylsulfamoyl chloride. A two-step approach is common: (1) sulfonation of the thiophene ring using chlorosulfonic acid, followed by (2) nucleophilic displacement with dimethylamine. Reaction conditions (e.g., temperature, solvent polarity) significantly affect yield. For example, dichloromethane at 0–5°C minimizes side reactions .

- Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection and confirm product purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?

- Experimental Design : Single-crystal X-ray diffraction (employing SHELX programs) is critical for confirming the sulfamoyl group's orientation and thiophene ring planarity. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (R-factor < 5%) ensure accuracy .

- Common Pitfalls : Discrepancies in bond angles (>2° from computational models) may indicate crystal packing effects or residual solvent molecules. Use PLATON’s SQUEEZE to address disordered solvent .

Q. What spectroscopic techniques are most effective for quantifying purity and functional group identification?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies sulfamoyl protons (δ 2.8–3.1 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1320 cm⁻¹ (S=O stretch) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylsulfamoyl group influence biological activity in structure-activity relationship (SAR) studies?

- Experimental Design : Synthesize analogs with varying sulfonamide substituents (e.g., methyl vs. ethyl groups) and compare IC₅₀ values in enzyme inhibition assays. For example, dimethylsulfamoyl derivatives showed 10-fold higher potency against USP5 compared to monosubstituted analogs due to enhanced hydrophobic interactions .

- Data Contradictions : If activity decreases despite favorable steric bulk, evaluate electronic effects via Hammett plots (σ values for substituents) to isolate contributions .

Q. What computational strategies predict binding modes of this compound with target proteins?

- Methodology :

- Docking : Use AutoDock Vina with flexible ligand sampling to model interactions with catalytic sites (e.g., USP5’s allosteric pocket). Include solvent molecules (explicit water) for accuracy .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of hydrogen bonds between the sulfamoyl group and Lys residues .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

- Hypothesis Testing : Variability may arise from differential expression of target proteins (e.g., USP5). Design experiments with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.